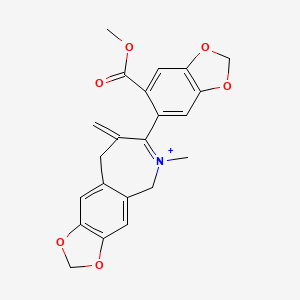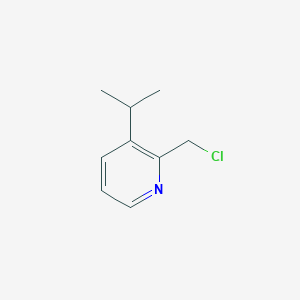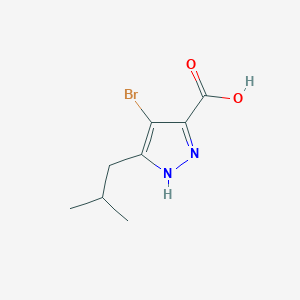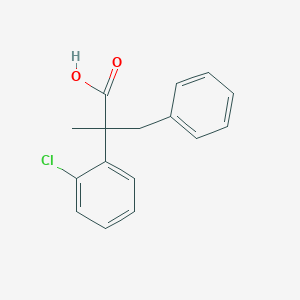
5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Vue d'ensemble
Description
5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H14Cl4N2O2 and its molecular weight is 456.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Hybrid Catalysts in Synthesis
- Study Summary: Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are essential for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. These catalysts offer broad synthetic applications, high bioavailability, and are crucial in developing lead molecules through a one-pot multicomponent reaction (Parmar, Vala, & Patel, 2023).
2. Tautomerism and Molecular Interactions
- Study Summary: The study examines tautomerism, a chemical reaction that results in the shift from one isomer to another, influencing the stability and biological activity of compounds. This phenomenon is significant in understanding molecular interactions and their implications in biological systems, particularly in the context of nucleic acid bases (Person et al., 1989).
3. Stereochemistry and Pharmacological Profile
- Study Summary: The stereochemistry of certain compounds, such as phenylpiracetam and its methyl derivative, plays a crucial role in their pharmacological profile. Understanding the relationship between stereochemical configuration and biological properties is crucial for optimizing therapeutic efficacy (Veinberg et al., 2015).
4. Antimicrobial and Pharmacological Effects
- Study Summary: Chlorogenic Acid (CGA) exhibits a range of biological and pharmacological activities, including antioxidant, antibacterial, and hepatoprotective effects. Studies suggest its potential in regulating lipid and glucose metabolism, thus offering therapeutic roles in managing various health disorders (Naveed et al., 2018).
5. Versatility in Medicinal Chemistry
- Study Summary: 1,3,4-Oxadiazole and its derivatives are recognized for their broad range of bioactivities, serving as crucial intermediates in the synthesis of diverse medicinal agents. These compounds hold significant therapeutic potential across various medical disciplines (Verma et al., 2019).
Propriétés
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl4N2O2/c21-15-4-1-12(2-5-15)9-25-19(27)14-7-18(24)20(28)26(11-14)10-13-3-6-16(22)8-17(13)23/h1-8,11H,9-10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUELZMQLLHMAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


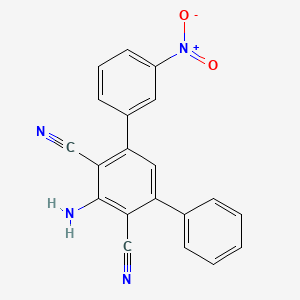
![(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034770.png)

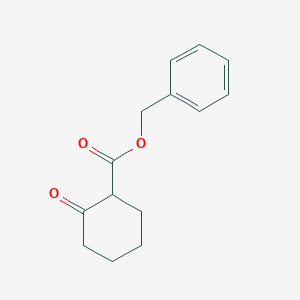

![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)

